molecular formula C16H28N2O B220940 N-[3-(dimethylamino)propyl]-1-adamantanecarboxamide

N-[3-(dimethylamino)propyl]-1-adamantanecarboxamide

Cat. No.: B220940
M. Wt: 264.41 g/mol
InChI Key: QQODKUGXCDHWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-1-adamantanecarboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-1-adamantanecarboxamide typically involves the functionalization of adamantane. One common method is the alkylation of 1-bromoadamantane with 3-(dimethylamino)propylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the dimethylaminopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted adamantane derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-1-adamantanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.

    Amantadine: A well-known antiviral and antiparkinsonian drug that shares the adamantane core structure.

    Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.

Uniqueness

N-[3-(dimethylamino)propyl]-1-adamantanecarboxamide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H28N2O

Molecular Weight

264.41 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]adamantane-1-carboxamide

InChI

InChI=1S/C16H28N2O/c1-18(2)5-3-4-17-15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,3-11H2,1-2H3,(H,17,19)

InChI Key

QQODKUGXCDHWRN-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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